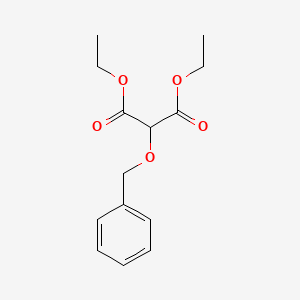

diethyl 2-(benzyloxy)malonate

Description

The exact mass of the compound Diethyl(benzyloxy)propanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality diethyl 2-(benzyloxy)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-(benzyloxy)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-phenylmethoxypropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLVMCVYVLXNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302863 | |

| Record name | diethyl(benzyloxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5778-35-8 | |

| Record name | NSC154710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(benzyloxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of Diethyl 2-(benzyloxy)malonate in Organic Synthesis

Executive Summary

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of optimizing solvent systems for complex organic intermediates. Diethyl 2-(benzyloxy)malonate (DBM) is a highly versatile building block, predominantly utilized in the synthesis of modified amino acids, barbiturate derivatives, and advanced active pharmaceutical ingredients (APIs), as noted by [1].

Selecting the correct organic solvent for DBM is not merely a logistical step; it is a thermodynamic balancing act that dictates reaction kinetics, yield, and purification efficiency. Because DBM possesses a unique structural dichotomy—a highly lipophilic benzyl ether moiety coupled with a polar diethyl malonate core—its solubility profile requires a mechanistic understanding of solute-solvent interactions. This guide provides an authoritative, data-driven framework for handling DBM (commercially available through suppliers like [2] and [3]) across various organic solvent classes.

Physicochemical Profiling and Solvation Mechanics

To predict the solubility of DBM (CAS: 5778-35-8), we must first deconstruct its molecular architecture. The compound (C₁₄H₁₈O₅, MW: 266.29 g/mol ) features specific properties that dictate its behavior in solution, as documented by [4]:

-

Lipophilic Domain: The benzyl group provides significant dispersive (van der Waals) interactions, driving its high XLogP3 value of approximately 2.3[4].

-

Polar Domain: The diethyl malonate core contributes 5 hydrogen bond acceptors (Topological Polar Surface Area: 61.8 Ų) and a strong localized dipole moment[4].

-

Hydrogen Bond Donors: 0[4].

The Causality of Solvation

Why is DBM an oil or low-melting solid that dissolves so readily in diverse organic solvents? The answer lies in its lack of hydrogen bond donors. Without the ability to form a rigid, intermolecular hydrogen-bonded lattice with itself, the cohesive energy density of pure DBM is remarkably low. Therefore, the energetic penalty required to disrupt the solute-solute interactions is minimal.

-

In Chlorinated and Polar Aprotic Solvents (DCM, THF, EtOAc): Solvation is highly exothermic and thermodynamically favorable. The solvent dipoles align perfectly with the malonate carbonyls, while dispersive forces stabilize the benzyl ring, resulting in complete miscibility.

-

In Non-Polar Solvents (Hexane): Solubility is moderate but limited. While the benzyl group is lipophilic, the highly oxygenated malonate core resists solvation in purely aliphatic, non-polar media, leading to potential phase separation at higher concentrations or lower temperatures.

Solvent selection logic for Diethyl 2-(benzyloxy)malonate based on downstream applications.

Quantitative Solubility Data

The following table summarizes the empirical and thermodynamically estimated solubility profile of DBM across standard solvent classes at ambient temperature (25 °C).

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Solute-Solvent Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM) | 8.9 | > 500 (Miscible) | Dipole-dipole; Halogen-π interactions with the benzyl ring. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 500 (Miscible) | Strong dipole alignment with malonate carbonyls. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | > 500 (Miscible) | Like-dissolves-like (high ester-ester affinity). |

| Polar Protic | Ethanol (EtOH) | 24.3 | > 200 (Highly Soluble) | H-bond donation from EtOH to the ester oxygens. |

| Non-Polar | Hexane | 1.9 | < 50 (Slightly Soluble) | Weak dispersive forces; limited by the polar malonate core. |

| Aqueous | Water | 80.1 | < 0.1 (Practically Insoluble) | High lipophilicity (XLogP3 ~2.3); lack of H-bond donors. |

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable solubility data for process chemistry, rapid kinetic dissolution methods (like solvent titration) are insufficient. As a standard practice, I mandate the use of a self-validating Shake-Flask Protocol coupled with HPLC-UV Quantification . This system ensures true thermodynamic equilibrium is reached and prevents false-positive readings.

Step-by-Step Protocol

-

Solvent Preparation: Dispense exactly 5.0 mL of the target organic solvent (e.g., HPLC-grade THF, DCM, or Hexane) into a 10 mL borosilicate glass vial.

-

Solute Addition (Saturation): Incrementally add Diethyl 2-(benzyloxy)malonate to the vial until a visible second phase (oil droplets or precipitate) persists. Causality: An excess of solute is mathematically required to guarantee that the chemical potential of the solid/oil matches that of the dissolved solute, establishing true saturation.

-

Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Agitate at 300 RPM in an isothermal shaker bath strictly maintained at 25.0 ± 0.1 °C for 48 hours. Causality: Temperature fluctuations drastically alter the solubility of lipophilic esters; strict thermal control is the primary self-validating mechanism for reproducibility.

-

Phase Separation (Critical Step): Transfer the mixture to a centrifuge tube and spin at 15,000 × g for 20 minutes at 25 °C. Causality: Because DBM is an oil/low-melting solid, standard filtration (e.g., 0.45 µm PTFE filters) can allow micro-emulsions to pass through. Ultracentrifugation forces the separation of any colloidal DBM droplets from the saturated solvent phase, preventing artificially inflated UV absorbance spikes.

-

Aliquot Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Causality: Air-displacement pipettes suffer from vapor pressure errors when handling volatile organic solvents like DCM or THF.

-

HPLC-UV Quantification: Dilute the aliquot appropriately in the mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC using a C18 column, monitoring absorbance at 215 nm (targeting the benzyl chromophore). Quantify against a pre-validated 5-point calibration curve (R² > 0.999) of DBM prepared in a universal solvent like Methanol.

Self-validating shake-flask protocol for DBM thermodynamic solubility quantification.

References

Sources

diethyl 2-(benzyloxy)malonate PubChem CID 10874635

An in-depth technical analysis and methodological guide on the strategic utilization of diethyl 2-(benzyloxy)malonate in advanced organic synthesis and pharmaceutical development.

Executive Summary

In the landscape of modern drug development, the efficient assembly of highly functionalized, stereochemically complex molecules relies heavily on versatile bifunctional building blocks. Diethyl 2-(benzyloxy)malonate (PubChem CID 10874635) serves as a premier electrophilic and nucleophilic scaffold[1]. By combining the classic reactivity of a malonic ester with the robust protection of a benzyl ether, this compound allows researchers to seamlessly construct substituted

Physicochemical Profiling

To ensure rigorous analytical tracking and inventory management, the fundamental physicochemical properties of diethyl 2-(benzyloxy)malonate are summarized below. These metrics are critical for calculating precise stoichiometric equivalents and predicting chromatographic behavior.

| Property | Value |

| IUPAC Name | Diethyl 2-(benzyloxy)propanedioate[2] |

| CAS Registry Number | 5778-35-8[3] |

| PubChem CID | 10874635 |

| Molecular Formula | C₁₄H₁₈O₅[3] |

| Molecular Weight | 266.29 g/mol [4] |

| Canonical SMILES | O=C(OCC)C(OCC1=CC=CC=C1)C(OCC)=O[4] |

| Topological Polar Surface Area | 61.8 Ų[2] |

Mechanistic Utility: The Causality of Experimental Choices

As a Senior Application Scientist, it is imperative to understand why a specific molecular architecture is chosen over alternatives. The utility of diethyl 2-(benzyloxy)malonate is rooted in two distinct chemical features:

-

The Acidic C2 Proton: The central carbon (C2) is flanked by two electron-withdrawing ethyl ester groups, lowering the pKa of the remaining proton to approximately 13. This allows for quantitative enolization using moderate-to-strong bases (e.g., Sodium Hydride or Sodium Ethoxide), priming the molecule for rapid nucleophilic attack on alkyl halides.

-

The Benzyl (Bn) Protecting Group Strategy: Why use a benzyl ether instead of a free hydroxyl (diethyl 2-hydroxymalonate) or a silyl ether? A free hydroxyl group would immediately deprotonate under basic alkylation conditions, forming an alkoxide that leads to unwanted O-alkylation or substrate decomposition. Silyl ethers (like TMS or TBS) are prone to cleavage during the harsh, highly basic aqueous conditions required for downstream saponification. The benzyl group is completely inert to both strong bases and strong nucleophiles. Furthermore, it offers orthogonal deprotection; it is easily cleaved via catalytic hydrogenolysis under mild, neutral conditions, preserving sensitive functional groups installed during the alkylation phase.

Experimental Protocol: Synthesis of Substituted -Hydroxy Acids

The following step-by-step methodology details the transformation of diethyl 2-(benzyloxy)malonate into a substituted

Phase 1: Enolization and Alkylation

-

Step 1: Dissolve 1.0 equivalent of diethyl 2-(benzyloxy)malonate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

-

Step 2: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Validation Check: The irreversible deprotonation is immediately validated by the vigorous evolution of hydrogen gas (H₂). Wait until gas evolution ceases, indicating complete enolate formation.

-

Step 3: Introduce 1.2 equivalents of the desired electrophile (e.g., an alkyl bromide, R-Br) dropwise. Warm the mixture to room temperature and stir for 4–6 hours. Monitor complete consumption of the starting material via Thin-Layer Chromatography (TLC).

Phase 2: Saponification and Decarboxylation

-

Step 4: Concentrate the reaction mixture in vacuo. Resuspend the crude alkylated intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 2 hours to achieve complete saponification of both ethyl esters.

-

Step 5: Cool the mixture and acidify to pH 1 using concentrated HCl. Extract the resulting dicarboxylic acid into ethyl acetate, dry over MgSO₄, and concentrate.

-

Step 6: Heat the neat dicarboxylic acid intermediate to 130 °C in a highly controlled oil bath.

-

Validation Check: The thermal pericyclic cleavage is validated by the rapid effervescence of carbon dioxide (CO₂). The reaction is complete when bubbling completely stops, yielding the

-alkyl-

Phase 3: Orthogonal Deprotection (Hydrogenolysis)

-

Step 7: Dissolve the intermediate in methanol. Add 10 wt% of Palladium on Carbon (Pd/C, 10%).

-

Step 8: Purge the vessel and place it under a Hydrogen (H₂) atmosphere (1 atm) using a balloon or Parr shaker.

-

Validation Check: The system is self-validating via H₂ volumetric uptake. Once the stoichiometric volume of H₂ is consumed and uptake ceases, the benzyl ether has been successfully cleaved into toluene, yielding the target

-hydroxy acid. Filter through Celite to remove the catalyst and concentrate.

Pathway Visualization

Synthetic workflow from diethyl 2-(benzyloxy)malonate to α-hydroxy acids.

Applications in Drug Development

Beyond simple aliphatic chains, the true power of diethyl 2-(benzyloxy)malonate lies in its capacity to generate highly specific pharmacophores:

-

Enzyme Inhibitors: The resulting

-hydroxy acids are critical isosteres in the design of matrix metalloproteinase (MMP) inhibitors and transition-state analogs for protease targets. -

Functionalized Heterocycles: Instead of decarboxylation, the alkylated malonate intermediate can be condensed with urea or amidine derivatives. This pathway yields C5-substituted, benzyloxy-functionalized barbiturates and pyrimidines, which are heavily utilized in neuropharmacology and antiviral research[5].

References

1.[3] Sigma-Aldrich. Diethyl 2-hydroxy malonate | Sigma-Aldrich. URL: 2.[4] AChemBlock. Diethyl 2-(benzyloxy)malonate 97% | CAS: 5778-35-8 | AChemBlock. URL: 3.[1] Pharmaffiliates. CAS No : 5778-35-8 | Product Name : Diethyl 2-(benzyloxy)malonate | Pharmaffiliates. URL: 4.[2] Guidechem. diethyl (benzyloxy)propanedioate 5778-35-8 wiki - Guidechem. URL: 5.[5] American Chemical Suppliers. diethyl malonate suppliers USA. URL:

Sources

Methodological & Application

synthesis of diethyl 2-(benzyloxy)malonate from diethyl tartronate

Application Note: High-Fidelity Synthesis of Diethyl 2-(Benzyloxy)malonate

Executive Summary

This guide details the protocol for synthesizing diethyl 2-(benzyloxy)malonate from diethyl tartronate . While standard Williamson ether synthesis conditions (e.g., NaH/DMF) are common for alcohols, they pose significant risks when applied to tartronates due to the high acidity of the

To ensure chemoselectivity (O- vs. C-alkylation), this protocol utilizes Silver(I) Oxide (

Scientific Rationale & Mechanism

The Challenge: C- vs. O-Alkylation

Diethyl tartronate contains two competitive nucleophilic sites:

-

The Hydroxyl Oxygen: Desired site for ether formation.

-

The

-Carbon: Highly acidic due to the flanking electron-withdrawing ester groups.

Using strong bases like Sodium Hydride (

The Solution: Silver(I) Oxide Mediation

The

-

Activation:

acts as a Lewis acid, coordinating with the halogen of the benzyl bromide, weakening the C-Br bond. -

Soft Basicity:

accepts the proton from the hydroxyl group during the transition state, facilitating nucleophilic attack without generating a high concentration of free enolate species. -

Precipitation: The formation of insoluble

drives the reaction to completion (Le Chatelier’s principle).

DOT Diagram: Reaction Mechanism & Selectivity

Figure 1: Mechanistic pathway highlighting the concerted activation by Silver(I) Oxide, avoiding free enolate formation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Diethyl Tartronate | 192.17 | 1.0 | Substrate |

| Benzyl Bromide | 171.04 | 1.2 | Electrophile |

| Silver(I) Oxide ( | 231.74 | 1.5 | Promoter/Base |

| Ethyl Acetate / Hexanes | - | - | Solvent/Purification |

| Dichloromethane (DCM) | - | - | Reaction Solvent |

Safety Note: Benzyl bromide is a potent lachrymator. Handle only in a functioning fume hood. Silver residues are toxic to aquatic life; dispose of as heavy metal waste.

Step-by-Step Procedure

1. Preparation (T = 0 min)

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to remove ambient moisture. -

Add Diethyl Tartronate (1.92 g, 10 mmol) and anhydrous DCM (50 mL).

2. Activation (T = 10 min)

-

Add Silver(I) Oxide (3.48 g, 15 mmol) in one portion.

-

Observation: The suspension will be black/dark brown.

-

Stir vigorously at room temperature for 10 minutes to ensure dispersion.

3. Alkylation (T = 20 min)

-

Add Benzyl Bromide (1.43 mL, 12 mmol) dropwise via syringe over 5 minutes.

-

Note: No significant exotherm is usually observed, but slower addition is good practice.

-

Cover the flask with aluminum foil to protect the silver salts from light degradation.

4. Reaction Phase (T = 12-18 hours) [3]

-

Stir the mixture at room temperature (20-25°C) for 12 to 18 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The product (

) will be less polar than the starting tartronate (

5. Workup (Day 2)

-

Filter the reaction mixture through a pad of Celite to remove silver salts (

and -

Rinse the filter cake with DCM (

mL). -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow oil.

6. Purification

-

Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient from 5% to 15% Ethyl Acetate in Hexanes.

-

Collect fractions containing the product and evaporate to dryness.

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Validation

The following analytical data confirms the structural integrity of the synthesized product.

| Technique | Expected Signal | Interpretation |

| Aromatic protons (Benzyl group). | ||

| Benzylic | ||

| Diagnostic: The methine proton ( | ||

| Ethyl ester ( | ||

| Ethyl ester ( | ||

| Carbonyl carbons (Ester). | ||

| IR Spectroscopy | ~1740 | Strong C=O stretch (Ester). |

| Absence of ~3400 | Disappearance of O-H stretch confirms consumption of tartronate. |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture in the solvent deactivating the surface of

. -

Fix: Ensure DCM is distilled over

or passed through activated alumina. Use fresh

-

-

Incomplete Reaction:

-

Cause: Steric hindrance or insufficient activation.

-

Fix: Add a catalytic amount (0.1 eq) of Potassium Iodide (

). This forms Benzyl Iodide in situ, which is more reactive toward the silver-coordinated alcohol.

-

-

Silver Removal:

-

Issue: Colloidal silver passing through the filter.

-

Fix: Use a double layer of Celite and activated charcoal if the filtrate remains dark.

-

References

-

Bouzide, A., & Sauvé, G. (1997).[1] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters, 38(34), 5945-5948. [1]

-

Tanabe, M., & Peters, R. H. (1981).[3] (R,S)-Mevalonolactone-2-13C.[3] Organic Syntheses, 60, 92. (Demonstrates Ag2O/BnBr protocol on hydroxy-ketones).

-

BenchChem. (2025).[7] Step-by-Step Dialkylation of Diethyl Malonate: An Application Note. (Context for malonate acidity).

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-chemistry.org [organic-chemistry.org]

Application Note: High-Fidelity O-Alkylation of Diethyl Hydroxymalonate

Executive Summary

The selective O-alkylation of multifunctional esters, such as diethyl hydroxymalonate (diethyl tartronate), presents a specific chemoselective challenge. The substrate contains three potential nucleophilic sites: the secondary hydroxyl group, the enolizable

Standard Williamson ether synthesis conditions (using strong bases like NaH or alkoxides) often favor thermodynamic enolization, leading to competitive C-alkylation or Claisen-type condensations. To circumvent this, this protocol utilizes Silver(I) Oxide (

Key Advantages of This Protocol

-

Chemoselectivity: >95% selectivity for O-alkylation over C-alkylation.

-

Mild Conditions: Operates at ambient to mild temperatures, preserving ester functionality.

-

Scalability: Heterogeneous reaction mixture allows for simplified workup via filtration.

Scientific Foundation & Mechanism[1]

The Chemoselectivity Challenge

Diethyl hydroxymalonate possesses a

-

-Proton (

-

Hydroxyl Proton (

~16-17): Less acidic, but the target for O-alkylation.

Using a hard base (e.g., NaH) generates the resonance-stabilized enolate, which acts as an ambident nucleophile. In polar aprotic solvents (DMF), C-alkylation is often the major pathway.

The Silver(I) Oxide Solution

functions via a dual mechanism:-

Base Action: It acts as a mild base to neutralize the HBr generated during the reaction.

-

Halophile Coordination: The silver ion (

) coordinates with the leaving group (Bromide) of the benzyl bromide. This coordination weakens the C-Br bond, making the benzyl carbon highly electrophilic and facilitating an

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow of Silver(I) Oxide mediated O-alkylation. The coordination of Silver to Bromide drives the reaction forward while suppressing enolization.

Experimental Protocol

Reagents and Materials

| Reagent | CAS Number | Equiv. | Role |

| Diethyl Hydroxymalonate | 133-13-1 | 1.0 | Substrate |

| Benzyl Bromide | 100-39-0 | 1.2 - 1.5 | Alkylating Agent |

| Silver(I) Oxide ( | 20667-12-3 | 1.5 - 2.0 | Promoter/Base |

| Ethyl Acetate (EtOAc) | 141-78-6 | Solvent | Reaction Medium (0.5 M) |

| Celite 545 | 61790-53-2 | N/A | Filtration Aid |

Step-by-Step Methodology

Safety Warning: Benzyl bromide is a potent lachrymator. Handle all reagents in a fume hood. Silver residues are toxic to aquatic life; dispose of accordingly.

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Add Diethyl Hydroxymalonate (1.0 equiv) and anhydrous Ethyl Acetate (concentration ~0.5 M). Note: DMF or Acetonitrile can be used, but EtOAc simplifies workup.

-

-

Addition:

-

Add Benzyl Bromide (1.2 equiv) to the stirring solution.

-

Add Silver(I) Oxide (1.5 equiv) in one portion. The reaction mixture will turn dark/black (suspension).

-

-

Reaction:

-

Seal the flask and shield it from direct light (wrap in aluminum foil), as silver salts are photosensitive.

-

Stir vigorously at Room Temperature (25°C) for 16–24 hours.

-

Monitoring: Check progress via TLC (Hexanes:EtOAc 4:1). The product (

~0.6) will be less polar than the starting alcohol (

-

-

Workup:

-

Dilute the reaction mixture with an equal volume of EtOAc.

-

Filter the suspension through a pad of Celite to remove the silver salts (AgBr and unreacted

). -

Wash the filter cake with fresh EtOAc.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Flash Column Chromatography: Silica gel, eluting with a gradient of Hexanes

10% EtOAc/Hexanes. -

Yield Expectation: 85–92% as a clear, colorless oil.

-

Troubleshooting & Optimization

The following table addresses common deviations and corrective actions.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Old/Inactive | Use freshly purchased |

| C-Alkylated Byproduct | Temperature too high | Maintain reaction at RT. Do not reflux. |

| Hydrolysis of Esters | Wet solvent | Use anhydrous solvents and keep the system sealed. |

| Silver Mirror on Flask | Reduction of Ag+ | Normal side effect. Clean flask with dilute nitric acid. |

Comparative Analysis: Base Selection

Figure 2: Decision matrix comparing Sodium Hydride vs. Silver Oxide. Ag2O is the superior choice for alpha-hydroxy esters.

References

-

Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037. (The foundational text for Ag2O mediated alkylation of hydroxy-esters/sugars).

-

Tan, C. H., et al. (2009). Silver oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 50(34), 4874-4876. (Demonstrates chemoselectivity of Ag2O).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. (General grounding for SN2 etherification).

-

Sigma-Aldrich. Diethyl 2-(benzyloxy)malonate Product Specification. (Verification of product stability and existence).

Application Note: High-Yield Synthesis of Serine Scaffolds using Diethyl (Benzyloxycarbonylamino)malonate

Executive Summary

This application note details the protocol for utilizing diethyl (benzyloxycarbonylamino)malonate (Cbz-aminomalonate) as a precursor for the synthesis of serine and functionalized serine derivatives . While often confused with diethyl 2-(benzyloxy)malonate (an ether), the Cbz-protected aminomalonate is the correct structural scaffold for introducing the

This guide provides a validated workflow for the hydroxymethylation, hydrolysis, and decarboxylation sequences necessary to convert the malonate scaffold into DL-serine or N-protected serine analogs, essential for peptide synthesis and peptidomimetic drug design.

Critical Technical Distinction (E-E-A-T)

CRITICAL REAGENT CLARIFICATION: There is a frequent nomenclature confusion in the field between two similarly named malonates. It is vital to select the correct precursor based on the target molecule.| Feature | Diethyl (benzyloxycarbonylamino)malonate | Diethyl 2-(benzyloxy)malonate |

| Structure | ||

| CAS No. | 3005-66-1 | 5778-35-8 |

| Heteroatom | Nitrogen ( | Oxygen ( |

| Target | Serine ( | Glyceric Acid ( |

| Use Case | Peptide synthesis, Amino acid scaffolding | Carbohydrate mimics, Polyester synthesis |

Note: This protocol focuses on CAS 3005-66-1 for Serine synthesis. If you utilize the ether (CAS 5778-35-8), the protocol below will yield 2-benzyloxy-3-hydroxypropanoic acid (a glyceric acid derivative), not serine.

Mechanistic Pathway[1][2][3]

The transformation relies on the acidity of the

reaction_pathway.dot

Experimental Protocol

Materials & Reagents[4][5][6]

| Reagent | Equiv. | Role | Specification |

| Diethyl (Cbz-amino)malonate | 1.0 | Precursor | CAS 3005-66-1, >98% Purity |

| Formaldehyde | 1.2 - 1.5 | Electrophile | 37% aq. soln. or Paraformaldehyde |

| Triethylamine (TEA) | 0.05 | Catalyst | Anhydrous |

| Sodium Hydroxide | 2.5 | Hydrolysis Base | 1M Aqueous Solution |

| Hydrochloric Acid | Excess | Acid/Decarboxylation | 6M Aqueous Solution |

| Ethanol | Solvent | Reaction Medium | Absolute |

Step-by-Step Methodology

Phase 1: Hydroxymethylation (Formation of Serine Skeleton)[3]

-

Setup: Charge a round-bottom flask with Diethyl (Cbz-amino)malonate (1.0 equiv) and Ethanol (5 mL/g precursor).

-

Addition: Add Formaldehyde (1.5 equiv) and catalytic TEA (0.05 equiv).

-

Note: If using paraformaldehyde, slight warming (40°C) may be required to depolymerize.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material (

) should disappear, replaced by the hydroxymethylated product ( -

Workup: Concentrate the mixture in vacuo to remove ethanol and excess formaldehyde. The residue is typically a viscous oil or low-melting solid: Diethyl 2-(benzyloxycarbonylamino)-2-(hydroxymethyl)malonate .

Phase 2: Hydrolysis & Decarboxylation

-

Hydrolysis: Dissolve the crude intermediate in 1M NaOH (2.5 equiv). Stir at room temperature for 4 hours to saponify both ethyl esters.

-

Checkpoint: The solution should become homogeneous.

-

-

Acidification: Cool the solution to 0°C. Acidify carefully with 6M HCl to pH ~2. The dicarboxylic acid intermediate may precipitate.

-

Decarboxylation: Heat the acidic solution to reflux (100°C) for 1–2 hours.

-

Observation: Evolution of

gas bubbles indicates successful decarboxylation.

-

-

Isolation:

-

For N-Cbz-Serine: Extract the cooled aqueous phase with Ethyl Acetate (3x). Dry over

and concentrate. -

For Free DL-Serine: Reflux in 6M HCl for an additional 4 hours to cleave the Cbz group (if desired), then concentrate and purify via ion-exchange chromatography (Dowex 50W).

-

Workflow Diagram

workflow_diagram.dot

Results & Troubleshooting

Expected Yields

| Product Stage | Typical Yield | Appearance |

| Hydroxymethyl Adduct | 85–95% | Clear viscous oil |

| N-Cbz-Serine | 70–80% | White solid |

| Free DL-Serine | 60–75% | White crystalline powder |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Old Formaldehyde | Use fresh paraformaldehyde or 37% solution. |

| No Decarboxylation | pH too high | Ensure pH < 2 before heating; decarboxylation requires the free acid form. |

| Oil/Emulsion in Workup | Incomplete Hydrolysis | Increase NaOH reaction time or temperature (up to 50°C). |

| Product is Racemic | Nature of Precursor | The malonate synthesis yields DL-Serine . For chiral L-Serine, enzymatic resolution (Acylase I) is required post-synthesis. |

References

-

Synthesis of Serine via Malonates

-

Cbz-Aminomalonate Properties

- Dunn, M. S.; Smart, B. W. "Synthesis of Amino Acids". Advances in Protein Chemistry, 1951, 6, 1-79.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US2530065A - Serine synthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. L-serine production by a methylotroph and its related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis | bioRxiv [biorxiv.org]

- 8. Diethyl 2-(benzyloxycarbonylamino)malonate | C15H19NO6 | CID 259787 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enzymatic Desymmetrization of Diethyl 2-(Benzyloxy)malonate Derivatives

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enzymatic desymmetrization of diethyl 2-(benzyloxy)malonate derivatives—a critical pathway for synthesizing chiral

Abstract

The enzymatic hydrolysis of diethyl 2-(benzyloxy)malonate and its 2-alkyl derivatives represents a high-value "green" synthetic route to optically pure

Introduction & Mechanistic Insight

The Synthetic Value

Diethyl 2-(benzyloxy)malonate derivatives are versatile pro-chiral building blocks. The resulting chiral monoesters (half-esters) are immediate precursors to:

- -Hydroxy Acids (AHAs): Via decarboxylation or selective reduction.

- -Lactams: Through cyclization of amino-functionalized derivatives.

-

Chiral Amino Acids: Via Curtius rearrangement of the free carboxylic acid.

Mechanism: Desymmetrization vs. Resolution

While often loosely termed "resolution," the hydrolysis of symmetric diesters (e.g., diethyl 2-benzyloxy-2-isopropylmalonate) is formally a desymmetrization .

-

Substrate: The C2 carbon is achiral (bonded to two identical ethoxycarbonyl groups).

-

Enzyme Action: The enzyme's chiral binding pocket distinguishes between the pro-R and pro-S ester groups.

-

Outcome: Selective hydrolysis of one ester group creates a chiral center. Because the starting material is not a racemate, the theoretical yield is 100%.[1]

Figure 1: Mechanistic pathway of enzymatic desymmetrization converting a pro-chiral diester to a chiral monoester.

Materials and Equipment

Reagents

-

Substrate: Diethyl 2-(benzyloxy)-2-isopropylmalonate (or related derivative).

-

Enzymes:

-

Primary Candidate:Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

-

Secondary Candidate:PLE (Porcine Liver Esterase) – often superior for sterically unhindered malonates.

-

-

Solvents: Phosphate buffer (100 mM, pH 7.0–8.0), DMSO or Acetone (Co-solvent), Toluene (for biphasic systems).

-

Workup: 1 M HCl, Ethyl Acetate, Magnesium Sulfate (

).

Equipment

-

Thermostatted orbital shaker or reaction block (20–60 °C).

-

pH-stat titrator (optional but recommended for scale-up to maintain pH).

-

HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).[3]

Experimental Protocols

Protocol A: Enzyme Screening (Micro-scale)

Purpose: Identify the optimal biocatalyst for your specific 2-alkyl derivative.

-

Preparation: In a 2 mL HPLC vial, dissolve 10 mg of substrate in 50

L of DMSO. -

Reaction: Add 950

L of Phosphate Buffer (0.1 M, pH 7.5). -

Initiation: Add 5–10 mg of enzyme preparation (Novozym 435, PLE, CRL, PFL).

-

Incubation: Shake at 30 °C, 200 rpm for 24 hours.

-

Sampling: Acidify a 100

L aliquot with 10 -

Analysis: Analyze organic layer via Chiral HPLC. Look for Conversion (Diester

Monoester) and ee (Enantiomeric Excess).

Protocol B: Optimized Synthesis of Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate

Based on optimization for bulky C2-substituents [1].

-

Substrate Solution: Dissolve 0.2 mmol of Diethyl 2-(benzyloxy)-2-isopropylmalonate in 0.3 mL of DMSO (or Acetone).

-

Buffer Addition: Add solution to 0.7 mL of Phosphate Buffer (0.1 M, pH 7.5) in a glass reaction vessel.

-

Note: A biphasic system (Toluene/Buffer) may be used if substrate solubility is poor, but reaction rates may decrease.

-

-

Enzyme Loading: Add 20 mg of Novozym 435 .

-

Reaction: Stir continuously at 40 °C for 24–48 hours.

-

Process Control: Monitor pH. If using free enzyme, pH will drop as acid is produced. Periodic addition of 0.1 M NaOH or use of a pH-stat is required. For Novozym 435 in strong buffer, manual adjustment is often sufficient.

-

-

Termination: Filter off the immobilized enzyme (can be washed and reused).

-

Workup:

-

Purification: The crude monoester is often sufficiently pure (

). If necessary, purify via flash chromatography (Hexane/EtOAc with 1% Acetic Acid).

Protocol C: Scale-Up Considerations

For gram-scale synthesis, the "pH-drop" method is critical.

-

Reaction Setup: Use a pH-stat titrator loaded with 1 M NaOH.

-

Set Point: pH 7.5.

-

Endpoint: The reaction is complete when NaOH consumption ceases (1 equivalent consumed).

-

Advantage: Prevents product inhibition by the generated acid and maintains optimal enzyme activity.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Impact on Process |

| Co-solvent | DMSO or Acetone (10-30% v/v) | Improves substrate solubility. Too high % denatures enzyme. |

| Temperature | 30–40 °C | Higher T increases rate but risks thermal deactivation and lower ee. |

| pH Control | pH 7.0–8.0 | Critical. Monoester is an acid; without base addition, pH drops and stops reaction. |

| Substrate | C2-Alkyl Sterics | Bulky groups (e.g., Isopropyl, Phenyl) require CAL-B. Smaller groups may prefer PLE. |

Troubleshooting Guide:

-

Low Conversion: Check pH (is it too acidic?). Increase enzyme loading or temperature (up to 50°C). Try adding Triton X-100 surfactant.

-

Low ee: The reaction might be running too long (allowing hydrolysis of the second ester group, destroying chirality). Stop at exactly 1 equivalent of base consumption.

-

Enzyme Reuse: Wash Novozym 435 with acetone and dry before reuse. Activity typically retains >90% for 5 cycles.

Analytical Configuration

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or AD-H (

mm). -

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 254 nm (detects Benzyloxy group).

-

Retention Times: Monoester enantiomers typically elute between 10–20 mins.

Workflow Diagram

Figure 2: Step-by-step workflow for developing an enzymatic resolution process.

References

-

Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate. Bioscience, Biotechnology, and Biochemistry, 2019.[2]

-

Enantioselective Synthesis of

-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization. The Journal of Organic Chemistry, 2010. -

Enzymatic resolution of an amine under solvent-free conditions with diethyl malonate. Sustainable Chemistry and Pharmacy, 2017.

-

Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI, 2021.

Sources

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

preventing decarboxylation of diethyl 2-(benzyloxy)malonate during hydrolysis

Technical Support Case #8842: Hydrolysis of Diethyl 2-(benzyloxy)malonate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Risk of Product Degradation)

Executive Summary: The "Ticking Clock" of Malonic Acids

You are encountering a classic stability paradox in organic synthesis. While the hydrolysis of diethyl 2-(benzyloxy)malonate to its dicarboxylate salt is thermodynamically favorable and stable, the isolation of the free 2-(benzyloxy)malonic acid creates a "ticking clock."

Malonic acids (1,3-dicarboxylic acids) are inherently unstable. Upon acidification, they are prone to spontaneous decarboxylation to form 2-(benzyloxy)acetic acid , driven by the formation of a cyclic six-membered transition state. This process is catalyzed by heat and low pH .

To retain the dicarboxylic acid moiety, you must abandon standard workup protocols. You cannot simply "acidify to pH 1 and rotovap." This guide provides two validated workflows: a Cryogenic Chemical Hydrolysis and a Biocatalytic Route , designed to suppress the decarboxylation pathway.

Module 1: The Mechanism of Failure

To prevent decarboxylation, you must understand the enemy. It is not a random degradation; it is a concerted pericyclic reaction.

The Danger Zone: The moment you protonate the second carboxylate group (forming the di-acid), the molecule can adopt a conformation where the carbonyl oxygen of one acid group abstracts the acidic proton of the other.

Figure 1: The decarboxylation pathway.[1][2][3][4][5] The critical control point is the transition from "Salt" to "Acid." Once the acid is formed, heat drives the reaction through the cyclic transition state.

Module 2: Protocol A - Cryogenic Chemical Hydrolysis

Best for: Scale-up (>1g), standard laboratory equipment. Core Principle: Kinetic control. By keeping the temperature near 0°C, we deny the system the activation energy required to enter the cyclic transition state.

Reagents & Setup

-

Base: Lithium Hydroxide (LiOH) is preferred over NaOH. It is more soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.

-

Solvent: THF:Water (3:1).

-

Acid: 1M HCl (pre-chilled to 0°C).

Step-by-Step Workflow

-

Saponification:

-

Dissolve diethyl 2-(benzyloxy)malonate in THF/Water (3:1). Cool to 0°C .

-

Add LiOH (2.5 equivalents).

-

Stir at 0°C to 10°C . Do not reflux. Monitor by TLC until the starting material disappears (usually 2-4 hours).

-

Note: The dicarboxylate salt formed here is stable. You can hold at this stage if necessary.

-

-

The Critical Workup (Read Carefully):

-

Wash: Extract the basic aqueous layer once with cold diethyl ether to remove unreacted ester or organic impurities. Discard the organic layer.

-

Acidification: Place the aqueous phase in an ice bath. Slowly add cold 1M HCl dropwise with vigorous stirring.

-

pH Target: Stop exactly at pH 2.5 - 3.0 .

-

Why? Going to pH 1.0 forces complete protonation, accelerating decarboxylation. pH 2.5 is sufficient to protonate the acid for extraction but leaves a tiny fraction ionized, which destabilizes the cyclic transition state.

-

-

-

Isolation:

-

Immediately extract with cold Ethyl Acetate (EtOAc) (3x).

-

Dry the combined organics over

in the fridge (or on ice). Do not use -

Filter while cold.

-

-

Solvent Removal (The Common Failure Point):

-

Do NOT use a Rotovap water bath > 20°C.

-

Ideally, concentrate the solution to a small volume at 0-10°C under high vacuum, then lyophilize (freeze-dry) to remove the remaining solvent.

-

Result: You will obtain the di-acid as a white solid or viscous oil. Store at -20°C immediately.

-

Module 3: Protocol B - Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: High-value substrates, radiolabeled compounds, or if Protocol A fails. Core Principle: Neutral pH hydrolysis. Enzymes operate at pH 7-8, avoiding the acidic conditions that trigger decarboxylation entirely until the final extraction.

| Parameter | Chemical Hydrolysis | Enzymatic (PLE) |

| pH Condition | Basic ( | Neutral (pH 7-8) |

| Temperature | 0°C - 10°C | 25°C - 30°C |

| Risk of Decarboxylation | Moderate (during workup) | Very Low |

| Selectivity | Hydrolyzes both esters | Can stop at mono-ester if controlled |

Workflow

-

Suspend diethyl 2-(benzyloxy)malonate in 0.1 M Phosphate Buffer (pH 7.5).

-

Add Pig Liver Esterase (PLE) (approx. 100 units/mmol substrate).

-

Stir at room temperature. The pH will drop as acid is produced.

-

Titration: Continuously add 0.5 M NaOH via an autotitrator (or manual addition) to maintain pH at 7.5.

-

Completion: When NaOH consumption stops (2.0 equivalents), the reaction is done.

-

Workup: Follow the Cold Acidification steps from Protocol A (Steps 2-4) to isolate.

Module 4: Troubleshooting & FAQ

Q1: I see bubbles forming when I add HCl. Is this normal?

A: NO. Bubbles indicate

evolution. You are actively decarboxylating your product.

Cause: The solution is too warm or too acidic (pH < 1).

Fix: Stop adding acid. Add ice immediately. Extract what you have. Next time, acidify slower and keep the internal temperature < 5°C.

Q2: My NMR shows a mixture of the dicarboxylic acid and the mono-acid (acetic acid derivative). Can I separate them?

A: It is very difficult. Both are polar acids. Recrystallization often induces further decarboxylation due to the heat required.

Recommendation: It is usually more efficient to discard and restart using Protocol A with stricter temperature controls.

Q3: Can I store the 2-(benzyloxy)malonic acid on the bench?

A: No. Even in solid form, substituted malonic acids can slowly decarboxylate at room temperature over weeks. Store at -20°C under argon.

Q4: Why not use concentrated HCl to speed up the workup?

A: Localized concentration spikes of strong acid create "hotspots" of low pH, triggering rapid decarboxylation before the solution equilibrates. Always use dilute (1M or 0.5M) acid.

References

-

Mechanism of Decarboxylation

- Westheimer, F. H., & Jones, W. A. (1941). The Effect of Solvent on the Decarboxylation of Malonic Acid. Journal of the American Chemical Society, 63(12), 3283–3286.

-

General Malonic Ester Hydrolysis Protocols

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (See Section on Malonic Ester Synthesis).

-

Enzymatic Hydrolysis (PLE)

- Björkling, F., et al. (1985).

-

Stability of Substituted Malonic Acids

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Troubleshooting Center: Regioselectivity in Malonate Alkylation (O- vs. C-Alkylation)

Welcome to the Technical Support Center for malonate synthesis. Malonate esters (e.g., diethyl malonate) are classic active methylene compounds. Upon deprotonation, they form resonance-stabilized enolates. Because the negative charge is delocalized across the alpha-carbon and the carbonyl oxygens, the enolate acts as an ambident nucleophile .

Depending on the reaction conditions, electrophilic attack can occur at the carbon (yielding an

Caption: Ambident reactivity of malonate enolates leading to C- vs O-alkylation.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to synthesize a C-alkylated diethyl malonate derivative, but NMR shows a significant amount of O-alkylated byproduct (ketene acetal). How can I suppress O-alkylation?

Root Cause Analysis: According to Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophilic center (high charge density, high electronegativity), while the alpha-carbon is a "soft" nucleophilic center 1. Your current conditions likely feature a hard electrophile or a solvent that leaves the oxygen exposed.

Solution:

-

Electrophile Choice: Switch to a softer electrophile. Alkyl iodides and bromides are softer and strongly favor C-alkylation, whereas alkyl chlorides, tosylates, and triflates are hard and promote O-alkylation 2.

-

Solvent Effects: Avoid highly polar aprotic solvents (e.g., DMF, HMPA). Instead, use THF or protic solvents like ethanol. Protic solvents form hydrogen bonds with the hard oxygen atom, sterically and electronically shielding it, thereby forcing the electrophile to attack the carbon.

-

Counterion: Utilize a smaller counterion like Lithium (Li⁺). Lithium coordinates tightly to the enolate oxygen, blocking the O-alkylation pathway.

Q2: I specifically want the O-alkylated product for a downstream Claisen rearrangement. My current protocol yields almost exclusively C-alkylation. How do I invert this selectivity?

Root Cause Analysis: C-alkylation is generally the thermodynamically favored pathway because it preserves the strong C=O double bond. To achieve O-alkylation, you must exploit kinetic control by creating a "naked" enolate oxygen.

Solution:

-

Solvent: Switch to a strongly polar aprotic solvent like HMPA, DMPU, or DMF. These solvents strongly solvate the metal cation, separating the ion pair and exposing the highly reactive oxygen 3.

-

Electrophile: Use hard, highly oxophilic electrophiles such as alkyl triflates (R-OTf) or trialkyloxonium salts (Meerwein's salts).

-

Counterion Additives: Use bases with larger counterions, such as Potassium (KHMDS) or Cesium (Cs₂CO₃). Their larger ionic radii result in weaker coordination to the oxygen. To further isolate the enolate, add a chelating agent like 18-crown-6 (for K⁺) to sequester the cation.

Q3: How do I prevent over-alkylation (dialkylation) when performing C-alkylation on an unsubstituted malonate?

Root Cause Analysis: The mono-alkylated malonate retains an acidic alpha-proton. If the mono-alkylated enolate is highly soluble or less sterically hindered in the transition state, it can rapidly undergo a second alkylation.

Solution: Control the stoichiometry and kinetics. Use a slight excess of the malonate relative to the base and electrophile (e.g., 1.2 : 1.0 : 0.9). Maintain the reaction strictly at 0°C during electrophile addition to limit the kinetic energy available for the more sterically demanding second alkylation.

Quantitative Data: Factors Influencing Regioselectivity

| Parameter | Favors C-Alkylation (Thermodynamic) | Favors O-Alkylation (Kinetic) |

| Electrophile Leaving Group | Soft (I⁻, Br⁻) | Hard (OTf⁻, OTs⁻, Cl⁻) |

| Solvent Type | Protic (EtOH) or Non-polar (THF) | Polar Aprotic (HMPA, DMF, DMSO) |

| Counterion | Small, tightly coordinating (Li⁺, Na⁺) | Large, loosely coordinating (K⁺, Cs⁺, R₄N⁺) |

| Additives | None | Crown Ethers (e.g., 18-crown-6) |

| Reaction Temperature | 0°C to Room Temperature | -78°C to 0°C |

Experimental Methodologies

Protocol A: Optimized C-Alkylation of Diethyl Malonate

This protocol is designed to thermodynamically drive the formation of the C-C bond while suppressing O-alkylation.

-

Preparation: Flame-dry a round-bottom flask under argon. Add anhydrous THF (10 mL/mmol) and NaH (60% dispersion in mineral oil, 1.05 equiv).

-

Enolate Generation: Cool the suspension to 0°C. Dropwise add diethyl malonate (1.0 equiv).

-

Self-Validation: Observe the evolution of H₂ gas. The cessation of bubbling validates complete deprotonation and quantitative enolate formation.

-

-

Alkylation: Add the alkyl iodide (1.1 equiv) slowly. Stir at 0°C for 1 hour, then warm to room temperature.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting malonate spot confirms reaction progression.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.

-

Self-Validation: Perform ¹H-NMR on the crude mixture. The integration of the new

-proton (usually a triplet or doublet shifted upfield from the starting singlet) relative to the ester ethyl groups validates the C-alkylation yield.

-

Protocol B: Optimized O-Alkylation (Ketene Acetal Formation)

This protocol utilizes kinetic trapping and ion-pair separation to force reactivity at the harder oxygen center.

-

Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous DMF (10 mL/mmol) and KHMDS (1.1 equiv). Add 18-crown-6 (1.1 equiv) to sequester the K⁺ ions.

-

Enolate Generation: Cool to -78°C. Dropwise add diethyl malonate (1.0 equiv). Stir for 30 minutes.

-

Self-Validation: The solution will become homogeneous and slightly yellow, indicating the formation of the "naked" enolate.

-

-

Alkylation: Add the alkyl triflate (1.1 equiv) dropwise at -78°C. Stir for 2 hours.

-

Workup:

-

Critical Step: Ketene acetals are highly acid-sensitive. Quench with cold mildly basic buffer (pH 8) or directly evaporate the solvent under high vacuum if boiling points allow. Extract with base-washed hexanes.

-

Self-Validation: Perform ¹H-NMR. The complete absence of the

-proton and the appearance of a shift in the O-alkyl protons validates O-alkylation over C-alkylation.

-

Caption: Decision tree and experimental workflow for optimizing regioselective malonate alkylation.

References

- Source: National Institutes of Health (NIH)

- Source: Michigan State University (MSU)

- Organic Synthesis Lecture 3: Chemistry of Enolates Source: Imperial College London URL

Sources

catalyst poisoning during hydrogenolysis of benzyl ethers

Topic: Catalyst Poisoning During Hydrogenolysis of Benzyl Ethers Ticket Type: Technical Troubleshooting & Optimization Operator: Senior Application Scientist

Diagnostic Triage: Why is my reaction failing?

Welcome to the technical support center. If your benzyl ether deprotection (

Q1: "The reaction started well but stalled at ~50% conversion. I am deprotecting an amine-containing substrate."

Diagnosis: Product Inhibition (Amine Poisoning) The Mechanism: As the reaction proceeds, the concentration of the free amine product increases. Nitrogen lone pairs are potent Lewis bases that coordinate strongly to the Palladium (Pd) active sites, effectively competing with the benzyl ether oxygen for surface adsorption. The Fix: Protonation Strategy.

-

Immediate Action: Add 1.0–2.0 equivalents of acetic acid (AcOH) or dilute HCl to the reaction mixture.

-

Why it works: Protonating the amine (

) removes the lone pair availability, preventing it from binding to the Pd surface. The ammonium salt does not poison the catalyst. -

Protocol: See Standard Operating Procedure A below.

Q2: "I have zero conversion from the start. My molecule contains a Thiophene, Thioether, or Thiazole."

Diagnosis: Irreversible Sulfur Poisoning

The Mechanism: Sulfur atoms possess empty d-orbitals and lone pairs that form strong, often irreversible

-

Immediate Action: Standard catalytic amounts (5-10 wt%) will not work. You must use high loading (50-100 wt% catalyst relative to substrate) or switch to Raney Nickel, which is less sensitive to sulfur but requires higher pressure.

-

Alternate Strategy: If the sulfur moiety is valuable, consider oxidative deprotection (e.g., DDQ) instead of hydrogenolysis to avoid metal poisoning entirely.

Q3: "I am using Pearlman’s Catalyst (Pd(OH)₂/C), but it's performing worse than standard Pd/C."

Diagnosis: Improper In-Situ Activation The Mechanism: Pearlman’s catalyst is a Pd(II) species. It must be reduced to Pd(0) in situ to become active. If your solvent system is strictly anhydrous or lacks a proton source, this reduction may be sluggish. The Fix: Pre-reduction.

-

Immediate Action: Stir the catalyst in the solvent under

for 15-30 minutes before adding your substrate. This ensures the surface is composed of active Pd(0) nanoclusters before the substrate competes for sites.

Technical Deep Dive: The Poisoning Pathway

To solve the problem, you must visualize the competition at the atomic level. The diagram below illustrates the "Competitive Adsorption" model which is the primary cause of stalled benzyl ether cleavage.

Figure 1: Competitive adsorption pathway. Note that N/S-containing poisons (yellow) bind more strongly to the Pd site than the oxygen of the benzyl ether, effectively blocking the catalytic cycle.

Validated Protocols

Standard Operating Procedure A: Acid-Modified Hydrogenolysis

Use this when N-containing products cause reaction stalling.

-

Baseline Check: Dissolve substrate in MeOH or EtOH.

-

Additive Calculation: Add 1.1 equivalents of Acetic Acid (AcOH) or 1.0 equivalent of HCl (1M in ether/dioxane) relative to the number of basic nitrogen atoms in your substrate.

-

Catalyst Addition: Add 10 wt% Pd/C (dry basis).

-

Safety Note: Pd/C is pyrophoric. Wet with solvent (toluene or EtOAc) under inert gas before adding bulk alcohol.

-

-

Monitoring: Monitor

uptake.-

Self-Validation: If uptake stops, add a fresh aliquot of catalyst (5 wt%). If uptake resumes immediately, your initial catalyst was poisoned. If it does not resume, you have reached thermodynamic equilibrium or side-product inhibition.

-

Standard Operating Procedure B: Pearlman's Catalyst for "Stubborn" Ethers

Use this for sterically hindered benzyl ethers or when Pd/C fails.

-

Solvent Selection: Use Ethanol or THF. Avoid strictly non-polar solvents (Hexane/Toluene) as they slow the reduction of Pd(II) to Pd(0).

-

Pre-activation (Critical Step):

-

Suspend 20 wt%

in the solvent. -

Stir under

balloon for 20 minutes. The black suspension will often clump or change texture slightly as Pd(0) forms.

-

-

Substrate Addition: Inject your substrate (dissolved in minimal solvent) into the pre-activated catalyst slurry.

-

Pressure: Pearlman's catalyst often benefits from slightly elevated pressure (3–5 bar) if the balloon method is too slow.

Catalyst Selection Matrix

Not all "black powders" are the same. Use this data table to select the correct heterogeneous catalyst based on your substrate's risk profile.

| Catalyst Type | Active Species | Best For...[1] | Poison Resistance | Key Limitation |

| 10% Pd/C | Pd(0) | Standard O-Benzyl ethers | Low (Sensitive to N, S) | Stalls with free amines |

| Pearlman's ( | Pd(II) | Difficult/Hindered ethers | Medium (Higher activity compensates) | Requires in-situ reduction |

| Raney Nickel | Ni(0) | Sulfur-containing substrates | High (Sacrificial surface) | Pyrophoric; requires high pressure |

| Pd/C + | Pd(0) | N-Benzyl & O-Benzyl mix | High (Acidic support traps amines) | Specialized preparation |

References & Authority

-

Mechanistic Insight on Amine Poisoning:

-

Pearlman's Catalyst vs. Pd/C:

-

Hyde, A. M., et al. (2021).[5] Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Catalysis.

-

Context: Comparative study on reaction rates and yields between commercial catalyst sources.

-

-

Acidic Additives & Niobic Acid:

-

Saito, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(7), 3585–3592.

-

Context: Validates the protocol of using acidic supports/additives to prevent amine poisoning.

-

-

Substrate Specific Poisoning (Cyclitols):

-

Dozios, P., et al. (2004). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis.[4] Tetrahedron: Asymmetry, 15(4), 669-673.

-

Context: Case study on "permanent" poisons in complex synthesis.

-

Sources

- 1. reddit.com [reddit.com]

- 2. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

avoiding transesterification of diethyl malonates in methanolic media

Topic: Avoiding Transesterification of Diethyl Malonates in Methanolic Media Ticket ID: #EM-MAL-001

Diagnostic Hub: "Is my product compromised?"

Before attempting remediation, confirm if transesterification has occurred. This reaction is often "silent" because it does not significantly alter the TLC Rf values of the product, leading to confusion during purification.

Symptom Checker

| Diagnostic Method | What to Look For (The "Red Flag") |

| 1H NMR (Proton) | The "Singlet" Invasion: • Diethyl Malonate (Pure): Quartet at ~4.2 ppm ( |

| 13C NMR (Carbon) | Carbonyl Shift: • Ethyl Ester: Carbonyl |

| Mass Spectrometry | Mass Deficit: • Diethyl Malonate: [M]+ = 160.[1][2]• Ethyl Methyl Malonate: [M]+ = 146 (-14 amu).• Dimethyl Malonate: [M]+ = 132 (-28 amu). |

| Boiling Point | Inconclusive: The boiling points are too close for simple diagnostic distillation (Diethyl: 199°C vs. Dimethyl: 181°C). |

Mechanistic Root Cause Analysis

To prevent the issue, you must respect the equilibrium. Transesterification is not a side reaction; it is a thermodynamically driven equilibration process catalyzed by nucleophiles.

The "Trojan Horse" Mechanism

When you dissolve Diethyl Malonate in Methanol , nothing happens immediately. However, the moment you add a base (even a bulky one), you generate Methoxide (

-

Base Equilibrium:

-

The Attack: The small, nucleophilic methoxide attacks the carbonyl carbon of the diethyl ester.

-

The Exchange: Ethoxide is expelled, and the methyl ester is formed.

Pathway Visualization

(Graphviz Diagram: The Transesterification Cascade)

Figure 1: Step-wise nucleophilic substitution converting Diethyl Malonate to Dimethyl Malonate via a mixed intermediate.

Mitigation Protocols

Do not rely on "luck" or "fast reaction times." Use these validated protocols to guarantee ester integrity.

Protocol A: The Golden Rule (Solvent Matching)

Status: HIGHLY RECOMMENDED Principle: Le Chatelier’s Principle.

If your substrate is a Diethyl Ester , your solvent MUST be Ethanol . If your substrate is a Dimethyl Ester , your solvent MUST be Methanol .

-

Why: Transesterification still occurs, but the "new" group is identical to the "old" group. The net chemical change is zero.

-

Base Pairing: Use Sodium Ethoxide (

) in Ethanol; Sodium Methoxide (

Protocol B: The "Non-Nucleophilic" Workaround

Status: CONDITIONAL (Use only if Methanol is strictly required for solubility). Principle: Kinetic Inhibition.

If you cannot use Ethanol (e.g., reagent solubility issues), you must prevent the formation of Methoxide or inhibit its attack.

-

Avoid Alkoxide Bases: Never use

, -

Use Sterically Hindered Amines: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA.

-

Note: While DBU is strong, it is non-nucleophilic. However, it can still deprotonate Methanol to form transient

. This slows the rate but does not stop it completely.

-

-

Temperature Control: Run the reaction at 0°C or lower . Transesterification has a higher activation energy than many deprotonation/alkylation events.

-

Stoichiometry: Do not use excess base.

Protocol C: Alternative Solvents (Aprotic)

Status: SAFE Principle: Elimination of the Nucleophile Source.

Switch to a polar aprotic solvent that cannot act as a nucleophile.

-

Recommended: THF (Tetrahydrofuran), DMF (Dimethylformamide), or Acetonitrile.

-

Base: Sodium Hydride (

) or Potassium tert-butoxide ( -

Benefit: No alcohol is present to swap with the ester.

Troubleshooting & Decision Support

Workflow: Selecting the Right System

(Graphviz Diagram: Experimental Decision Tree)

Figure 2: Logical flow for selecting solvent/base systems to minimize transesterification risk.

FAQ: "I already messed up. Can I fix it?"

Q: Can I separate the mixed esters by distillation? A: No. The boiling point difference between Ethyl Methyl Malonate and Diethyl Malonate is often less than 5°C. Fractional distillation is rarely efficient enough for high-purity needs.

Q: Can I separate them by Silica Column Chromatography? A: Rarely. The polarity difference is negligible. You will likely see a single "smeared" spot or co-elution.

Q: What is the "Nuclear Option" for recovery? A: Saponification.

-

Treat the mixture with aqueous NaOH (hydrolyze everything to the Malonate dianion).

-

Acidify to form Malonic Acid (or the substituted Malonic acid).

-

Re-esterify using Ethanol and catalytic

(Fischer Esterification) to return to pure Diethyl ester.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Master Organic Chemistry. (2022). Transesterification. Retrieved from

-

Organic Syntheses. (1933). Ethyl Ethoxymethylenemalonate.[3] Org. Synth. 1933, 13, 40. (Demonstrates separation difficulties).

-

ScienceMadness. (2011). Esterification of Malonic Acid. (Discussion on practical kinetics and catalysts).

-

Patel, K. & Watson, H. (1969). Gas chromatographic rate study of the methanolysis of diethyl malonates. Journal of the American Chemical Society.[4] (Kinetics data confirming rapid exchange).

Sources

- 1. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]

- 2. US20130281580A1 - Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

troubleshooting low yields in diethyl 2-(benzyloxy)malonate saponification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting yield inconsistencies during the synthesis of 2-(benzyloxy)malonic acid via the saponification of diethyl 2-(benzyloxy)malonate.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the root causes of yield loss—specifically electrostatic repulsion during hydrolysis, thermal decarboxylation, and partition coefficient failures—and provide a self-validating protocol to ensure reproducible, high-yield isolation.

Diagnostic Workflow

Diagnostic workflow for isolating yield loss in malonic ester saponification.

Root Cause Analysis & FAQs

Q1: My reaction stalls, and LC-MS shows a mixture of diacid and monoester. Why isn't the saponification going to completion? The Causality: The hydrolysis of the first ester group is rapid. However, the resulting mono-carboxylate anion creates a localized negative charge that electrostatically repels the incoming hydroxide ion required for the second saponification step[1]. Furthermore, the bulky alpha-benzyloxy group provides significant steric shielding around the remaining carbonyl carbon. The Fix: You cannot rely on the standard 2.0 equivalents of base used for unhindered esters. You must force the equilibrium by using 3.5 to 4.0 equivalents of NaOH or KOH and ensure the reaction is run in a solvent system (like 1:1 THF/EtOH) that keeps the highly polar mono-sodium salt fully dissolved.

Q2: I am seeing a large amount of benzyloxyacetic acid in my NMR. How did my product degrade? The Causality: 1,3-dicarboxylic acids are highly susceptible to thermal decarboxylation. When heated, the diacid forms a cyclic, six-membered transition state, releasing CO₂ and forming an enol that rapidly tautomerizes to a mono-carboxylic acid[2]. The strongly electronegative oxygen atom of the benzyloxy group stabilizes this enol intermediate via inductive effects, drastically lowering the activation energy for decarboxylation compared to unsubstituted malonic acids. The Fix: This degradation almost always occurs during the acidic workup or solvent removal. The internal temperature must be strictly maintained below 5 °C during acidification, and the rotary evaporator water bath must never exceed 30 °C when concentrating the free acid.

Q3: My LC-MS shows clean 2-(benzyloxy)malonic acid with no decarboxylation, but my isolated mass yield is under 40%. Where is the product? The Causality: 2-(benzyloxy)malonic acid has an extremely low partition coefficient (LogP) due to extensive hydrogen bonding capabilities from its two carboxylic acid moieties. Standard extraction protocols using diethyl ether or dichloromethane (DCM) will leave a massive portion of the product trapped in the aqueous layer[3]. The Fix: You must manipulate the ionic strength of the aqueous phase. Saturating the acidic aqueous layer with NaCl decreases the solubility of the organic molecule (the "salting-out" effect) and drives it into the organic phase. You must also switch to a highly polar, hydrogen-bond-accepting extraction solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Quantitative Yield Optimization Data

The table below summarizes the causal relationship between reaction parameters, workup conditions, and final isolated yields.

| Condition Profile | Base (Eq.) | Workup Temp | Extraction Solvent | Major Isolated Species | Isolated Yield |

| Standard Ester Protocol | 2.0 | 20 °C | DCM | Monoester / Diacid mix | 42% |

| Harsh Workup | 3.5 | 45 °C | EtOAc | Benzyloxyacetic acid | 15% (Diacid) |

| Optimized Protocol | 3.5 | < 5 °C | EtOAc + NaCl (aq) | 2-(benzyloxy)malonic acid | 92% |

Optimized Self-Validating Protocol

This protocol is engineered to bypass the kinetic bottlenecks of hindered saponification while preventing thermal degradation.

Step 1: Reaction Setup Dissolve diethyl 2-(benzyloxy)malonate (1.0 eq) in a 1:1 mixture of THF and EtOH to create a 0.5 M solution.

Step 2: Base Addition Cool the solution to 0 °C using an ice-water bath. Slowly add an aqueous solution of NaOH (3.5 eq, 2.0 M) dropwise over 15 minutes.

Step 3: Hydrolysis & Validation Remove the ice bath and stir at room temperature (20 °C) for 4–6 hours. Self-Validation Check: Pull a 10 µL aliquot, quench with 1 drop of 1M HCl, and analyze via LC-MS. The reaction is only complete when the monoester mass (m/z [M-H]⁻ 251) is completely absent, leaving only the diacid mass (m/z [M-H]⁻ 223). Do not proceed until this is confirmed.

Step 4: Organic Solvent Removal Concentrate the mixture under reduced pressure to remove the THF and EtOH. Critical Parameter: Keep the rotary evaporator water bath strictly ≤ 30 °C.

Step 5: Controlled Acidification Cool the remaining basic aqueous layer to 0–5 °C in an ice-water bath. Slowly add 6M HCl dropwise while monitoring the internal temperature with a probe. Bring the pH down to 1.5 – 2.0. Self-Validation Check: Monitor the aqueous layer for effervescence. Vigorous bubbling indicates CO₂ evolution (premature decarboxylation). If observed, immediately slow the acid addition rate and add ice directly to the reaction mixture to crash the temperature.

Step 6: Salting Out & Extraction Add solid NaCl to the acidic aqueous layer until saturation is reached (undissolved salt remains). Extract the aqueous layer with Ethyl Acetate (4 x equal volume).

Step 7: Isolation Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp ≤ 30 °C) to afford pure 2-(benzyloxy)malonic acid as a white to off-white solid.

References

-

Title: 21.10: Malonic Ester Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: The Malonic Ester and Acetoacetic Ester Synthesis Source: Master Organic Chemistry URL:[Link]

-

Title: Cyclopropane-1,1-dicarboxylic acid (Discussion on Malonic Ester Hydrolysis and Extraction) Source: Organic Syntheses Procedure URL:[Link]

Sources

Technical Support Center: Stability of Diethyl 2-(Benzyloxy)malonate Under Basic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of diethyl 2-(benzyloxy)malonate in the presence of basic reagents. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with diethyl 2-(benzyloxy)malonate under basic conditions.

Issue 1: Low Yield or No Reaction in Alkylation Attempts

Scenario: You are attempting to alkylate diethyl 2-(benzyloxy)malonate using an alkyl halide and a base like sodium ethoxide, but you observe a low yield of the desired product or recovery of starting material.

Potential Causes and Solutions:

-

Insufficiently Strong Base: The acidity of the α-hydrogen in diethyl 2-(benzyloxy)malonate is crucial for deprotonation. While alkoxides are common, a stronger base might be needed for complete enolate formation.[1][2]

-

Troubleshooting Steps:

-

Switch to a Stronger Base: Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation.[1]

-

Optimize Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the malonate enolate.[1]

-

Temperature Control: Gradually increasing the reaction temperature can facilitate the reaction, but be mindful of potential side reactions.[1]

-

-

-

Steric Hindrance: The benzyloxy group can introduce steric bulk, potentially hindering the approach of the alkylating agent.

-

Troubleshooting Steps:

-

Less Bulky Alkylating Agents: If possible, use smaller, more reactive alkylating agents.

-

Extended Reaction Times: Allow the reaction to proceed for a longer duration to overcome the kinetic barrier.

-

-

Issue 2: Formation of Unexpected Side Products

Scenario: Your reaction yields a mixture of products, including some that are not the intended alkylated compound.

Potential Side Reactions and Mitigation Strategies:

| Side Product | Probable Cause | Recommended Solution |

| Hydrolyzed Product (Carboxylic Acid) | Presence of water in the reaction or during workup.[3] | Ensure anhydrous conditions using dried solvents and an inert atmosphere. Perform a careful and quick workup.[3] |

| Transesterified Product | Mismatch between the alkoxide base and the ester's alcohol component (e.g., using sodium methoxide with a diethyl ester).[3][4] | Always use a matching alkoxide base (e.g., sodium ethoxide for diethyl malonate).[3][4] |

| Dialkylated Product | The mono-alkylated product reacts with a second equivalent of the alkyl halide.[3] | Control stoichiometry carefully and add the alkyl halide slowly to the reaction mixture.[3] |

| Debenzylation Product | The benzyl ether is cleaved under the reaction conditions. | This is less common under standard basic alkylation conditions but can occur with certain reagents. If observed, consider alternative protecting groups or milder basic conditions. |

Issue 3: Difficulty with Saponification (Ester Hydrolysis)

Scenario: You are attempting to hydrolyze the diethyl esters of diethyl 2-(benzyloxy)malonate to the corresponding dicarboxylic acid using a base like NaOH or KOH, but the reaction is sluggish or incomplete.

Potential Causes and Solutions:

-

Incomplete Hydrolysis: Malonate esters can sometimes be resistant to hydrolysis.

-

Troubleshooting Steps:

-